1-ACETYL-N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-4-PIPERIDINECARBOXAMIDE
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Overview
Description
1-ACETYL-N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-4-PIPERIDINECARBOXAMIDE is a useful research compound. Its molecular formula is C21H26N4O3S and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-acetyl-N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-4-piperidinecarboxamide is 414.17256188 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Pharmacokinetics
- Studies on compounds like L-735,524, a potent HIV-1 protease inhibitor, delve into metabolic profiles in humans, identifying major metabolic pathways and characterizing metabolites through technologies like HPLC-UV, NMR, and MS. This research is critical for understanding how drugs are processed in the body, which influences dosing, efficacy, and safety profiles (Balani et al., 1995).
Toxicology and Exposure Assessment
- Investigations into exposure to compounds such as acrylamide, through oral and dermal routes, assess metabolite formation and elimination kinetics. Such studies are essential for evaluating the health risks associated with exposure to environmental and dietary xenobiotics, contributing to the development of safety guidelines and regulatory policies (Fennell et al., 2005).
Diagnostic and Therapeutic Applications
- Research on novel compounds targeting specific receptors, like orexin 1 and 2 receptor antagonists (e.g., SB-649868) for insomnia treatment, highlights the therapeutic applications of chemical compounds. These studies include profiling disposition, metabolism, and identifying principal circulating components and metabolites, which inform the development and optimization of new drugs (Renzulli et al., 2011).
Food Safety and Dietary Assessment
- Assessments of dietary exposure to potentially harmful compounds, such as heterocyclic aromatic amines from cooked meats, focus on identifying sources of exposure and related health risks. This research supports public health recommendations and interventions aimed at reducing exposure to carcinogens in the diet (Zapico et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-acetyl-N-[4,5-dimethyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-13-14(2)29-21(18(13)20(28)23-12-16-5-4-8-22-11-16)24-19(27)17-6-9-25(10-7-17)15(3)26/h4-5,8,11,17H,6-7,9-10,12H2,1-3H3,(H,23,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQXIQGWRSEYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)NC(=O)C3CCN(CC3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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